An In-Depth Technical Guide to 3-Methoxy-4-(morpholin-4-yl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Methoxy-4-(morpholin-4-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Methoxy-4-(morpholin-4-yl)aniline. This compound, a substituted aniline featuring both a methoxy and a morpholino group, represents a scaffold of significant interest in medicinal chemistry. This document delves into its structural characteristics, predicted physicochemical properties, and plausible synthetic routes. Furthermore, it explores the compound's reactivity and potential applications in drug discovery, supported by data from analogous structures. All information is presented with the scientific integrity and practical insight expected by researchers in the field, with the understanding that while extensive data exists for related compounds, specific experimental values for the title compound are not widely available in public literature.
Introduction
Substituted anilines are fundamental building blocks in modern medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of a morpholine moiety is a particularly common strategy in drug design, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a methoxy group, the resulting electronic and steric environment of the aniline ring can be finely tuned to optimize biological activity and selectivity. 3-Methoxy-4-(morpholin-4-yl)aniline is a prime example of such a scaffold, holding potential for the development of novel therapeutics. This guide aims to consolidate the available information and provide expert insights into the characteristics and utility of this compound.
Physicochemical Properties
While experimental data for 3-Methoxy-4-(morpholin-4-yl)aniline is not extensively documented, we can infer its key properties based on its chemical structure and data from closely related analogs.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 3-Methoxy-4-(morpholin-4-yl)aniline | - |
| CAS Number | 1015527-97-3 | - |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | Solid (predicted) |
Molecular Structure:
Caption: 2D structure of 3-Methoxy-4-(morpholin-4-yl)aniline.
Predicted Physical Properties
Due to the absence of experimental data, the following table presents predicted values and data from analogous compounds to provide a reasonable estimation of the physical properties of 3-Methoxy-4-(morpholin-4-yl)aniline.
| Property | Predicted/Analog Value | Notes |
| Melting Point | ~120-130 °C | Based on the melting point of 3-Fluoro-4-morpholinoaniline (121-125 °C). The methoxy group may slightly alter this. |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The morpholine and methoxy groups enhance solubility in polar organic solvents. The aniline moiety contributes to some water solubility. |
| pKa | ~4-5 | The electron-donating methoxy and morpholino groups are expected to increase the basicity of the aniline nitrogen compared to aniline itself (pKa of aniline's conjugate acid is ~4.6). |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective strategy involves a two-step process starting from a commercially available nitroaromatic precursor:
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Nucleophilic Aromatic Substitution (SNA_r): Reaction of 4-chloro-2-nitroanisole with morpholine.
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Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline.
Caption: Proposed synthetic workflow for 3-Methoxy-4-(morpholin-4-yl)aniline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Morpholino-2-nitroanisole
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To a solution of 4-chloro-2-nitroanisole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-morpholino-2-nitroanisole.
Step 2: Synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline
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Dissolve the 4-morpholino-2-nitroanisole (1 equivalent) from the previous step in a solvent such as ethanol or methanol.
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Add a catalytic amount of palladium on activated carbon (10% Pd/C).
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Subject the reaction mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield 3-Methoxy-4-(morpholin-4-yl)aniline. Further purification can be achieved by recrystallization if necessary.
Expertise & Experience Insight: The choice of a palladium catalyst for the reduction of the nitro group is favored due to its high efficiency and clean conversion under mild conditions. An alternative, more classical approach would be the use of a reducing metal like iron or tin in an acidic medium (e.g., HCl), which can be advantageous for its cost-effectiveness on a larger scale.
Predicted Spectral Characterization
While experimental spectra are not available, the following are predicted key features based on the structure of 3-Methoxy-4-(morpholin-4-yl)aniline:
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¹H NMR:
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A singlet for the methoxy protons (~3.8-4.0 ppm).
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Two multiplets for the morpholine protons, corresponding to the methylene groups adjacent to the oxygen (~3.7-3.9 ppm) and the nitrogen (~2.9-3.1 ppm).
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Signals in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the aniline ring. The coupling patterns will be indicative of the 1,2,4-substitution.
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A broad singlet for the amine protons (~3.5-4.5 ppm), which may exchange with D₂O.
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¹³C NMR:
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A signal for the methoxy carbon (~55-60 ppm).
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Two signals for the morpholine carbons (~66-68 ppm for C-O and ~48-52 ppm for C-N).
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Six distinct signals in the aromatic region, with carbons attached to oxygen and nitrogen appearing at lower field.
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IR Spectroscopy:
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Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons (~2800-3100 cm⁻¹).
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C=C stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹).
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Strong C-O stretching vibrations for the ether linkages in the methoxy and morpholine groups (~1000-1300 cm⁻¹).
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 208.
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Common fragmentation patterns would likely involve the loss of the methoxy group or fragments of the morpholine ring.
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Chemical Reactivity and Applications
The reactivity of 3-Methoxy-4-(morpholin-4-yl)aniline is primarily dictated by the aniline moiety, with its reactivity modulated by the electron-donating methoxy and morpholino substituents.
Reactivity Profile
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Basicity: The aniline nitrogen is basic and will react with acids to form ammonium salts. The electron-donating nature of the methoxy and morpholino groups increases the electron density on the nitrogen, making it more basic than unsubstituted aniline.
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Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino, methoxy, and morpholino groups. These groups are ortho-, para-directing. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the activating groups.
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Nucleophilicity of the Amine: The primary amine is a good nucleophile and can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.
Applications in Drug Discovery
The 3-Methoxy-4-(morpholin-4-yl)aniline scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The morpholine group is a well-established "privilege structure" in medicinal chemistry, known to enhance drug-like properties.
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Kinase Inhibitors: Many kinase inhibitors incorporate substituted anilines as a key pharmacophore for hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The methoxy and morpholino groups can be used to fine-tune the selectivity and potency of these inhibitors.
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GPCR Ligands: The scaffold can be elaborated to generate ligands for G-protein coupled receptors, where the amine can serve as a handle for further derivatization.
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Antimicrobial and Antiviral Agents: The morpholine ring is present in several approved antimicrobial and antiviral drugs. This scaffold can serve as a template for the development of new agents in this therapeutic area.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Methoxy-4-(morpholin-4-yl)aniline is not widely available, the safety precautions should be based on those for analogous substituted anilines and morpholine derivatives.
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Hazard Statements (Predicted):
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Conclusion
3-Methoxy-4-(morpholin-4-yl)aniline is a chemical entity with significant potential in the field of drug discovery and development. Its structural features, combining the reactivity of a substituted aniline with the favorable pharmacokinetic properties often associated with the morpholine moiety, make it an attractive starting point for the synthesis of novel bioactive compounds. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this technical guide has provided a thorough overview of its predicted properties, a plausible and detailed synthetic route, and an analysis of its potential applications. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
